(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Overview
Description
The compound is an organic molecule with a cyano group (-CN), a pyridin-2-yl group (a nitrogen-containing ring), and a 4-tert-butylphenyl group (a phenyl ring with a tert-butyl substituent). These groups could confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyano group, the pyridin-2-yl group, and the 4-tert-butylphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing cyano group and the electron-rich pyridin-2-yl and 4-tert-butylphenyl groups. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the 4-tert-butylphenyl group could contribute to its hydrophobicity .Scientific Research Applications
Chemical Synthesis and Polymer Applications
The compound (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide serves as a precursor or component in various chemical syntheses and polymer production processes. Its structural features, such as the presence of tert-butylphenyl and pyridinyl groups, make it a valuable candidate for creating specialized molecules and materials with desired properties.
Histone Deacetylase Inhibitors for Cancer Treatment : A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a potent histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation, inducing apoptosis, and has entered clinical trials as a potential anticancer drug (Zhou et al., 2008).
Polyamide and Polyimide Synthesis : Compounds with tert-butylphenyl structures have been utilized in the synthesis of polyamides and polyimides, contributing to materials with high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such materials find applications in aerospace, electronics, and as coatings due to their excellent mechanical and thermal properties (Hsiao et al., 2000).
Advanced Material Properties : The incorporation of tert-butylphenyl and related groups into polymers has been shown to enhance solubility and thermal stability, important for creating materials that withstand harsh conditions while maintaining their integrity. These modifications can lead to the development of new materials with specific properties tailored for high-performance applications (Spiliopoulos et al., 1998).
Chemical Modifications and Ligand Design : The structural elements present in this compound can be leveraged in designing ligands for metal complexes, which play a crucial role in catalysis, organic synthesis, and materials science. These ligands can facilitate the development of novel catalytic processes with improved efficiency and selectivity (Crosby et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)16-9-7-14(8-10-16)12-15(13-20)18(23)22-17-6-4-5-11-21-17/h4-12H,1-3H3,(H,21,22,23)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKSVVAZMXRCNQ-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330147 | |
Record name | (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488857-90-5 | |
Record name | (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.